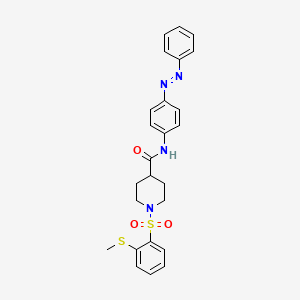![molecular formula C16H12N2O4 B14141237 Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester CAS No. 89060-88-8](/img/structure/B14141237.png)
Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester is a complex organic compound with a unique structure that combines elements of pyridine and quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the esterification of pyridine-2,3-dicarboxylic acid with methanol in the presence of a catalyst can yield the dimethyl ester derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinic acid derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinic acid, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Mechanism of Action
The mechanism by which Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of glucose synthesis and modulation of signaling pathways related to cell growth and differentiation.
Comparison with Similar Compounds
Pyrido[2,3-g]quinoline: Another compound with a similar structure but different positional isomers.
Quinolinic acid dimethyl ester: Shares the quinoline backbone but differs in functional groups.
Uniqueness: Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester is unique due to its specific structural configuration, which imparts distinct chemical properties and biological activities.
Properties
CAS No. |
89060-88-8 |
|---|---|
Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
dimethyl pyrido[3,2-g]quinoline-2,8-dicarboxylate |
InChI |
InChI=1S/C16H12N2O4/c1-21-15(19)11-5-3-9-7-10-4-6-12(16(20)22-2)18-14(10)8-13(9)17-11/h3-8H,1-2H3 |
InChI Key |
UKJIQPQFDPFVHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=CC3=C(C=CC(=N3)C(=O)OC)C=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


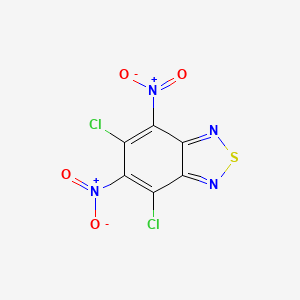
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14141165.png)
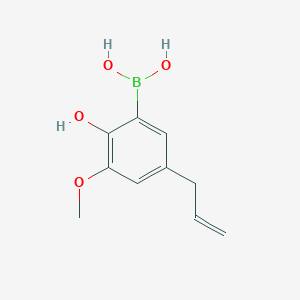
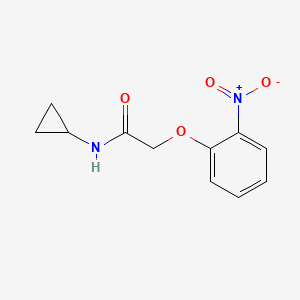
![N-(4-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14141193.png)
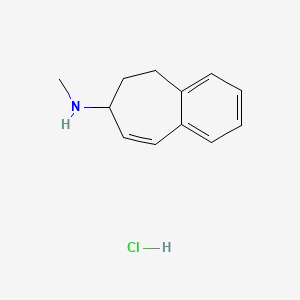
![Diethyl [benzoyl(2-methylphenyl)amino]propanedioate](/img/structure/B14141202.png)
![N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14141216.png)
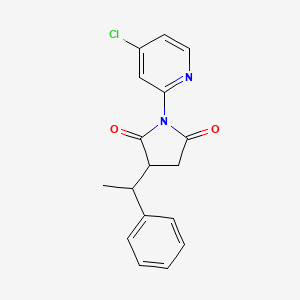
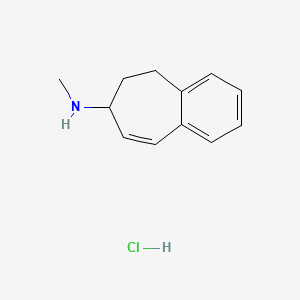
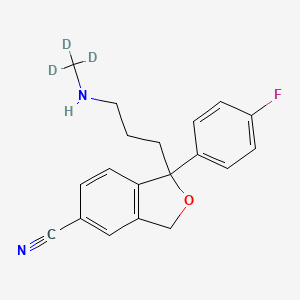
![Ethyl 4-(chloromethyl)-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14141248.png)
